molecular formula C5HCl2N2NaO2 B1454899 Sodium 4,6-dichloropyrimidine-5-carboxylate CAS No. 1204295-88-4

Sodium 4,6-dichloropyrimidine-5-carboxylate

Cat. No.: B1454899
CAS No.: 1204295-88-4
M. Wt: 214.97 g/mol
InChI Key: TZIIVMSJBYGTFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5H2Cl2N2O2Na. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,6-dichloropyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction mixture is cooled to 5-10°C, and dimethylformamide (DMF) is added dropwise. The mixture is then stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

Sodium 4,6-dichloropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interfere with the synthesis of nucleic acids, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    2-Amino-4,6-dichloropyrimidine: This compound shares a similar structure but with an amino group at position 2.

    4,6-Dichloropyrimidine-5-carboxaldehyde: Another related compound, differing by the presence of an aldehyde group instead of a carboxylate group.

Uniqueness: Sodium 4,6-dichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium carboxylate group. This structural feature imparts distinct chemical reactivity and solubility properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

sodium;4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIVMSJBYGTFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 2
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 3
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 4
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 5
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 6
Sodium 4,6-dichloropyrimidine-5-carboxylate

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